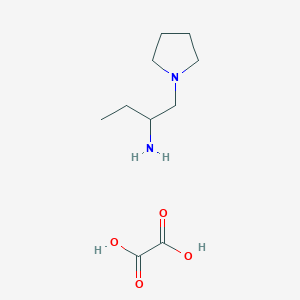

1-(Pyrrolidin-1-yl)butan-2-amine oxalate

説明

特性

IUPAC Name |

oxalic acid;1-pyrrolidin-1-ylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.C2H2O4/c1-2-8(9)7-10-5-3-4-6-10;3-1(4)2(5)6/h8H,2-7,9H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZODJBCPIDLUNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1CCCC1)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and properties of 1-(Pyrrolidin-1-yl)butan-2-amine oxalate

This technical guide provides an in-depth analysis of 1-(Pyrrolidin-1-yl)butan-2-amine Oxalate , a specialized vicinal diamine used primarily as a chemical building block in medicinal chemistry and asymmetric synthesis.

Executive Summary

1-(Pyrrolidin-1-yl)butan-2-amine Oxalate is the stabilized salt form of a vicinal diamine featuring a pyrrolidine ring at the terminal position and a primary amine at the secondary carbon of a butane backbone. While structurally homologous to the aliphatic side-chains of certain psychoactive cathinones (e.g.,

The oxalate salt form is preferred for research and transport due to the high volatility and hygroscopicity of the free base.

Chemical Structure & Physiochemical Properties[1][2][3]

Identity & Nomenclature

-

IUPAC Name: 1-(Pyrrolidin-1-yl)butan-2-amine ethanedioate

-

Common Synonyms: 1-Pyrrolidinyl-2-aminobutane oxalate; 2-Amino-1-(pyrrolidin-1-yl)butane oxalate.

-

Chemical Formula (Base):

-

Chemical Formula (Salt):

(Assuming 1:1 stoichiometry) -

Molecular Weight:

-

Base: 142.24 g/mol

-

Oxalate Salt: ~232.27 g/mol

-

Structural Analysis

The molecule consists of a chiral center at the C2 position of the butane chain.

-

C1 (Terminal): Substituted with a tertiary amine (pyrrolidine ring).

-

C2 (Chiral Center): Substituted with a primary amine (

). -

C3-C4: Ethyl tail, providing lipophilicity.

This 1,2-diamine motif allows the molecule to act as a bidentate ligand in coordination chemistry, capable of chelating metal ions (e.g., Cu, Zn) or forming hydrogen-bond networks in supramolecular structures.

Physiochemical Data Table

| Property | Value (Oxalate Salt) | Value (Free Base) | Notes |

| Physical State | White to off-white crystalline solid | Colorless to pale yellow oil | Base is volatile; Salt is stable. |

| Melting Point | 145–155 °C (Decomposition) | N/A (Liquid) | Salt MP depends on hydration/purity. |

| Solubility | Water, Methanol, DMSO | Ethanol, Chloroform, DCM | Salt is polar; Base is lipophilic. |

| pKa (Predicted) | N/A | Both nitrogens are basic. | |

| Hygroscopicity | Moderate | High | Store under desiccant. |

Synthesis & Manufacturing Protocols

The synthesis of 1-(Pyrrolidin-1-yl)butan-2-amine can be approached via two primary routes: Aminolysis of Epoxides (Route A) or Reduction of Amino Acids (Route B). Route B is preferred for generating enantiomerically pure products.

Route A: Epoxide Ring Opening (Racemic)

This method is cost-effective for producing the racemic building block.

-

Nucleophilic Attack: 1,2-Epoxybutane is reacted with excess pyrrolidine. The pyrrolidine attacks the less hindered terminal carbon (C1).

-

Activation: The resulting secondary alcohol (1-(pyrrolidin-1-yl)butan-2-ol) is activated using methanesulfonyl chloride (MsCl).

-

Substitution: The mesylate is displaced by sodium azide (

) in DMF (Inversion of configuration occurs here). -

Reduction: The azide is reduced to the primary amine using Staudinger conditions (

) or catalytic hydrogenation (

Route B: Amino Acid Reduction (Chiral)

This route preserves stereochemistry, starting from (S)-2-Aminobutyric acid.

Experimental Protocol (Route B)

-

Amide Coupling:

-

Dissolve N-Boc-2-aminobutyric acid (10 mmol) in DCM.

-

Add EDC·HCl (1.1 eq) and HOBt (1.1 eq). Stir for 30 min at 0°C.

-

Add Pyrrolidine (1.1 eq) and DIPEA (2 eq). Stir at RT for 12h.

-

Result: N-Boc-2-amino-1-(pyrrolidin-1-yl)butan-1-one.

-

-

Reduction:

-

Dissolve the amide in anhydrous THF under Argon.

-

Slowly add

(4 eq) at 0°C. Reflux for 4h. -

Mechanism: Reduces both the ketone (C=O) to methylene (

) and removes the Boc group (via reductive cleavage or separate acid step depending on workup). -

Quench: Fieser workup (

).

-

-

Salt Formation:

-

Dissolve the crude oil (Free Base) in minimal dry ethanol.

-

Add a saturated solution of Oxalic Acid in diethyl ether dropwise.

-

Filter the white precipitate and recrystallize from MeOH/Et2O.

-

Synthesis Pathway Diagram

Caption: Figure 1. Synthetic pathway from amino acid precursor to the final oxalate salt via amide reduction.

Analytical Characterization

To validate the identity of 1-(Pyrrolidin-1-yl)butan-2-amine oxalate, the following spectral signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, )

-

3.6–3.4 ppm (m, 1H): Methine proton at C2 (

-

3.2–2.8 ppm (m, 6H): Methylene protons adjacent to nitrogens (

-

2.0–1.8 ppm (m, 4H): Pyrrolidine ring body (

-

1.6–1.4 ppm (m, 2H): Ethyl group methylene (

-

0.9 ppm (t, 3H): Terminal methyl group (

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 142 m/z (Weak). -

Base Peak: 84 m/z.

-

Mechanism:

-cleavage at the C1-C2 bond. The pyrrolidinylmethyl fragment (

-

-

Secondary Peak: 58 m/z (Fragment from the ethyl-amine side).

Applications & Pharmacology

Medicinal Chemistry

This compound acts as a pharmacophore fragment . The 1,2-diamine motif is frequently found in:

-

Antipsychotics: Substituted benzamides (e.g., Sulpiride analogs) often utilize an ethyl-pyrrolidine side chain.

-

Anti-arrhythmics: Class I agents often require a basic nitrogen separated by a short alkyl chain from a lipophilic core.

-

Epigenetic Modulators: Used in the synthesis of HDAC inhibitors where the diamine acts as a zinc-binding group (ZBG) cap.

Toxicology & Safety (E-E-A-T)

-

Corrosivity: The free base is caustic and can cause skin burns (pH > 11). The oxalate salt is an irritant but safer to handle.

-

Acute Toxicity: Likely moderate. Related aliphatic diamines exhibit

values in the range of 300–800 mg/kg (oral, rat). -

Neuropharmacology: Unlike

-PVP or Prolintane, this compound lacks the aryl ring necessary for

References

-

PubChem Compound Summary. (2025). 1-pyrrolidin-1-ylbutan-2-amine.[1][2][3][4][5][6] National Center for Biotechnology Information. [Link]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

ZINC Database. (2024). ZINC15 Substance: 1-(Pyrrolidin-1-yl)butan-2-amine. [Link]

Sources

- 1. ZINC59602439 | ZINC Is Not Commercial - A database of commercially-available compounds [zinc12.docking.org]

- 2. ZINC42912611 | ZINC Is Not Commercial - A database of commercially-available compounds [zinc12.docking.org]

- 3. MEROPS - the Peptidase Database [ebi.ac.uk]

- 4. cao.labshare.cn:10580 [cao.labshare.cn:10580]

- 5. aksci.com [aksci.com]

- 6. Search Results | ZINC Is Not Commercial - A database of commercially-available compounds [zinc12.docking.org]

Application Note & Synthesis Protocol: 1-(Pyrrolidin-1-yl)butan-2-amine Oxalate

Introduction

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(Pyrrolidin-1-yl)butan-2-amine oxalate. This compound belongs to the class of N-alkylpyrrolidines and serves as a valuable building block in medicinal chemistry and drug discovery programs.[1] The synthetic strategy detailed herein is a robust, three-stage process designed for clarity and reproducibility in a standard laboratory setting.

The synthesis begins with the nucleophilic substitution of 1-chlorobutan-2-one with pyrrolidine to yield the key intermediate, 1-(pyrrolidin-1-yl)butan-2-one.[2][3] Subsequently, this ketone is converted to its corresponding oxime via condensation with hydroxylamine. The final amine is then generated through the reduction of the C=N double bond of the oxime using sodium borohydride, a mild and selective reducing agent.[4][5] The protocol culminates in the formation and purification of the stable oxalate salt, which is often preferred for its crystalline nature and ease of handling compared to the freebase amine.[6]

This guide emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations, ensuring that researchers can execute the synthesis safely and effectively.

Health and Safety Precautions

This protocol involves the use of hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work.[7] All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and splash-proof safety goggles.[8]

-

Pyrrolidine: Highly flammable liquid and vapor. Harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[8][9] It is crucial to handle this reagent in a well-ventilated fume hood, away from heat and ignition sources.[10][11] Grounding and bonding of containers are necessary to prevent static discharge.[11] Emergency eye wash and shower facilities must be readily accessible.[10]

-

1-Chlorobutan-2-one (or α-haloketone equivalent): Lachyrmator and corrosive. Handle with extreme care to avoid contact with skin, eyes, and mucous membranes.

-

Sodium Borohydride (NaBH₄): Decomposes in water, especially under acidic conditions, to produce flammable hydrogen gas.[5] Handle away from acids and ensure adequate ventilation.

-

Oxalic Acid: Toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents (Methanol, Ethanol, Diethyl Ether): Flammable liquids. Ensure all heating is conducted using spark-proof heating mantles or oil baths, and keep away from open flames.

Overall Synthetic Scheme

The synthesis proceeds through the three key steps outlined below:

Caption: Overall reaction pathway for the synthesis.

Detailed Synthesis Protocol

Part 1: Synthesis of 1-(Pyrrolidin-1-yl)butan-2-one (Intermediate)

Principle: This step involves the nucleophilic attack of the secondary amine, pyrrolidine, on the electrophilic α-carbon of 1-chlorobutan-2-one. Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 1-Chlorobutan-2-one | 106.55 | 10.65 g | 0.10 | 1.0 |

| Pyrrolidine | 71.12 | 8.53 g (9.9 mL) | 0.12 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.73 g | 0.15 | 1.5 |

| Acetonitrile (CH₃CN) | 41.05 | 200 mL | - | - |

Protocol:

-

Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the setup is under a nitrogen atmosphere.

-

Reagent Addition: To the flask, add potassium carbonate (20.73 g) and acetonitrile (100 mL).

-

In a separate beaker, prepare a solution of 1-chlorobutan-2-one (10.65 g) and pyrrolidine (8.53 g) in acetonitrile (100 mL).

-

Reaction: Transfer the solution from the beaker to the dropping funnel and add it dropwise to the stirred suspension in the flask over 30 minutes at room temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetonitrile.

-

Purification: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield 1-(pyrrolidin-1-yl)butan-2-one as a pale yellow oil.

Part 2: Synthesis of 1-(Pyrrolidin-1-yl)butan-2-amine (Freebase)

This part proceeds in two distinct chemical transformations: oximation followed by reduction.

Step 2a: Oximation

Principle: The ketone intermediate reacts with hydroxylamine hydrochloride in the presence of a weak base (pyridine) to form a C=N double bond, yielding the corresponding oxime.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (from 0.1 mol scale) | Moles | Equivalents |

| Intermediate Ketone | 141.21 | 14.12 g | 0.10 | 1.0 |

| Hydroxylamine HCl | 69.49 | 8.34 g | 0.12 | 1.2 |

| Pyridine | 79.10 | 15.82 g (16.1 mL) | 0.20 | 2.0 |

| Ethanol (95%) | - | 150 mL | - | - |

Protocol:

-

Dissolution: Dissolve the crude 1-(pyrrolidin-1-yl)butan-2-one (14.12 g) in 95% ethanol (150 mL) in a 250 mL round-bottom flask.

-

Reagent Addition: Add hydroxylamine hydrochloride (8.34 g) and pyridine (15.82 g) to the solution.

-

Reaction: Stir the mixture at room temperature for 8-12 hours. The formation of the oxime can be monitored by TLC.

-

Solvent Removal: Remove the ethanol and pyridine under reduced pressure.

-

Extraction: Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate on a rotary evaporator to yield the crude oxime, which is used directly in the next step without further purification.

Step 2b: Reduction of the Oxime

Principle: The C=N bond of the oxime is reduced to a C-N single bond, forming the primary amine. This protocol uses sodium borohydride catalyzed by Raney Nickel in a basic aqueous solution, a convenient and effective method for oxime reduction.[4]

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (from 0.1 mol scale) | Moles | Equivalents |

| Crude Oxime | 156.23 | 15.62 g | 0.10 | 1.0 |

| Sodium Borohydride (NaBH₄) | 37.83 | 11.35 g | 0.30 | 3.0 |

| Raney Nickel (50% slurry in H₂O) | - | ~2 g | catalytic | - |

| Sodium Hydroxide (5.0 M aq.) | 40.00 | 50 mL | - | - |

| Methanol | 32.04 | 200 mL | - | - |

Protocol:

-

Setup: In a 500 mL flask, suspend the crude oxime (15.62 g) in methanol (200 mL). Add the Raney Nickel slurry (~2 g).

-

Base Addition: To this suspension, slowly add the 5.0 M sodium hydroxide solution (50 mL).

-

Reducing Agent: Carefully add sodium borohydride (11.35 g) portion-wise to the stirred mixture. The addition is exothermic; maintain the temperature below 40°C using an ice bath if necessary.

-

Reaction: After the addition is complete, stir the reaction vigorously at room temperature for 3-5 hours.[4]

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water until gas evolution ceases.

-

Filtration: Filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with methanol. Caution: Raney Nickel is pyrophoric when dry; keep the filter cake wet.

-

Purification: Concentrate the filtrate under reduced pressure to remove methanol. Extract the aqueous residue with dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude 1-(pyrrolidin-1-yl)butan-2-amine freebase as an oil.

Part 3: Preparation of 1-(Pyrrolidin-1-yl)butan-2-amine oxalate

Principle: The basic freebase amine reacts with the dicarboxylic oxalic acid in a 1:1 molar ratio to form a stable, crystalline mono-oxalate salt.[12] The salt precipitates from a non-polar or moderately polar solvent.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (from 0.1 mol scale) | Moles | Equivalents |

| Crude Freebase Amine | 142.24 | 14.22 g | 0.10 | 1.0 |

| Oxalic Acid (anhydrous) | 90.03 | 9.00 g | 0.10 | 1.0 |

| Isopropanol (IPA) | 60.10 | ~200 mL | - | - |

| Diethyl Ether | 74.12 | ~100 mL | - | - |

Protocol:

-

Amine Solution: Dissolve the crude freebase amine (14.22 g) in isopropanol (100 mL).

-

Acid Solution: In a separate flask, dissolve anhydrous oxalic acid (9.00 g) in warm isopropanol (100 mL).

-

Precipitation: Slowly add the oxalic acid solution to the stirred amine solution at room temperature. A white precipitate should form immediately.[13]

-

Crystallization: Stir the resulting slurry for 1 hour at room temperature, then cool in an ice bath for another hour to maximize precipitation. If precipitation is slow or an oil forms, adding diethyl ether (~100 mL) can help induce crystallization.[14]

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold isopropanol, followed by a wash with diethyl ether to facilitate drying.

-

Drying: Dry the product under vacuum at 40-50°C to a constant weight. The final product is 1-(pyrrolidin-1-yl)butan-2-amine oxalate, a stable white crystalline solid.

Laboratory Workflow Diagram

Caption: Step-by-step laboratory workflow for the synthesis.

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from nj.gov. [Link]

-

Loba Chemie. (2025). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from lobachemie.com. [Link]

-

Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved from sciencemadness.org. [Link]

-

Sciencemadness.org. (2009). oxalic acid reaction with secondary amines. Retrieved from sciencemadness.org. [Link]

-

O'Brien, P., et al. (2010). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 87, 249. [Link]

- Chang, C. J., & Savin, S. M. (1994). U.S. Patent No. 5,227,483. Washington, DC: U.S.

-

Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from interchim.fr. [Link]

-

Vittal, J. J., & Natarajan, S. (2006). Crystalline structures of salts of oxalic acid and aliphatic amines. Journal of Chemical Sciences, 118(1), 27-36. [Link]

-

Li, H., et al. (2007). A Convenient Method for Reduction of C=N Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System. Synthetic Communications, 37(19), 3349-3356. [Link]

- Thompson, R. B. (1958). U.S. Patent No. 2,857,424. Washington, DC: U.S.

-

Reddit. (2013). Sodium borohydride mechanism question. r/chemistry. [Link]

-

The Synthetic Organic Chemist's Companion. (n.d.). Sodium Borohydride. Retrieved from organic-chemistry.org. [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from masterorganicchemistry.com. [Link]

-

Wang, C., et al. (2021). Reductive amination of bio-platform molecules to nitrogen-containing chemicals. Green Chemical Engineering, 2(3), 258-269. [Link]

-

Nguessan, A. K., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15801221, 1-(1-Pyrrolidinyl)-2-butanone. Retrieved from PubChem. [Link]

-

Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

FooDB. (2010). Showing Compound 1-(1-Pyrrolidinyl)-2-butanone (FDB019493). Retrieved from foodb.ca. [Link]

Sources

- 1. Showing Compound 1-(1-Pyrrolidinyl)-2-butanone (FDB019493) - FooDB [foodb.ca]

- 2. 1-(1-Pyrrolidinyl)-2-butanone | C8H15NO | CID 15801221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sodium Borohydride [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. nj.gov [nj.gov]

- 11. lobachemie.com [lobachemie.com]

- 12. Sciencemadness Discussion Board - oxalic acid reaction with secondary amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Optimizing Reaction Conditions for 1-(Pyrrolidin-1-yl)butan-2-amine Oxalate Preparation

Abstract

This document provides a comprehensive guide for the synthesis and purification of 1-(Pyrrolidin-1-yl)butan-2-amine, and its subsequent conversion to the stable oxalate salt. The pyrrolidine moiety is a significant structural motif in numerous pharmaceutically active compounds.[1][2] This application note details optimized protocols for the key reaction steps, including the initial nucleophilic substitution and subsequent purification strategies. It is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance and the scientific rationale behind the experimental choices to ensure reproducibility and high purity of the final product.

Introduction: Significance and Synthetic Strategy

1-(Pyrrolidin-1-yl)butan-2-amine is a valuable building block in medicinal chemistry, with the pyrrolidine ring being a common feature in many FDA-approved drugs.[1] The synthesis of such secondary and tertiary amines is a cornerstone of organic synthesis.[3] A common and effective method for the formation of such amines is reductive amination, which involves the reaction of a carbonyl compound with an amine followed by the reduction of the imine intermediate.[4]

This guide focuses on a practical and scalable two-step synthesis. The first step involves the reaction of 1-chlorobutan-2-one with pyrrolidine to form the aminoketone intermediate, 1-(pyrrolidin-1-yl)butan-2-one. The subsequent and crucial step is the reductive amination of this intermediate to yield the target amine, 1-(pyrrolidin-1-yl)butan-2-amine. Finally, the unstable free amine is converted to its stable and crystalline oxalate salt. The formation of oxalate salts is a widely used technique to improve the handling, stability, and purity of amine compounds.[5]

Optimized Synthesis Protocol

2.1. Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Standard laboratory safety protocols should be strictly followed.

Analytical Methods:

-

Thin Layer Chromatography (TLC): To monitor reaction progress.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and purity assessment.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point Apparatus: To determine the melting point of the oxalate salt.

2.2. Step 1: Synthesis of 1-(Pyrrolidin-1-yl)butan-2-one

This step involves a nucleophilic substitution reaction where pyrrolidine displaces the chlorine atom from 1-chlorobutan-2-one.

Protocol:

-

To a solution of 1-chlorobutan-2-one (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF), add pyrrolidine (2.2 eq) dropwise at 0 °C. The excess pyrrolidine acts as both a nucleophile and a base to neutralize the HCl generated during the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove the pyrrolidinium chloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-(pyrrolidin-1-yl)butan-2-one. This intermediate is often used in the next step without further purification.

2.3. Step 2: Reductive Amination to 1-(Pyrrolidin-1-yl)butan-2-amine

This is a critical step where the ketone is converted to the corresponding amine. The choice of reducing agent is crucial for achieving high yield and selectivity.[6][7]

Protocol:

-

Dissolve the crude 1-(pyrrolidin-1-yl)butan-2-one (1.0 eq) in a protic solvent like methanol or ethanol.

-

Add a solution of ammonium acetate (5-10 eq) in the same solvent. Ammonium acetate serves as the ammonia source for the imine formation.

-

Cool the mixture to 0 °C and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. These mild reducing agents are selective for the imine over the ketone.[8]

-

Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, quench the reaction by carefully adding dilute hydrochloric acid (1 M) until the pH is acidic.

-

Wash the aqueous layer with an organic solvent like diethyl ether or dichloromethane to remove any unreacted ketone.

-

Basify the aqueous layer with a strong base, such as sodium hydroxide (NaOH), to a pH > 12 to deprotonate the amine.

-

Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(pyrrolidin-1-yl)butan-2-amine as an oil.

Purification and Oxalate Salt Formation

The crude amine is often impure and can be unstable. Purification via column chromatography can be challenging due to the basic nature of the amine.[9][10] Conversion to the oxalate salt provides an excellent method for purification and stabilization. Oxalic acid is a strong dicarboxylic acid that readily forms crystalline salts with amines.[11][12]

Protocol:

-

Dissolve the crude 1-(pyrrolidin-1-yl)butan-2-amine in a minimal amount of a suitable solvent, such as isopropanol or ethanol.[5]

-

In a separate flask, prepare a saturated solution of anhydrous oxalic acid (1.0 eq) in the same solvent.

-

Slowly add the oxalic acid solution to the amine solution with vigorous stirring. A precipitate should form.

-

Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath to maximize precipitation.

-

Collect the white crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold solvent.

-

Dry the 1-(pyrrolidin-1-yl)butan-2-amine oxalate salt under vacuum to a constant weight.

Optimization of Reaction Conditions

The yield and purity of the final product are highly dependent on the reaction conditions. The following table summarizes the key parameters and their impact.

| Parameter | Variation | Effect on Yield | Effect on Purity | Rationale |

| Reducing Agent | NaBH₄ | Moderate | Lower | Less selective, can reduce the starting ketone. |

| NaBH₃CN | High | High | Selective for the imine in the presence of the ketone.[7] | |

| NaBH(OAc)₃ | High | High | A mild and selective reducing agent for reductive aminations.[6] | |

| Solvent | Methanol | Good | Good | Protic solvent, suitable for both imine formation and reduction. |

| Ethanol | Good | Good | Similar to methanol, can be used interchangeably. | |

| Dichloromethane | Moderate | Moderate | Aprotic, may require a Lewis acid catalyst for imine formation. | |

| Temperature | 0 °C to RT | High | High | Controls the rate of reaction and minimizes side products. |

| Reflux | Lower | Lower | Can lead to decomposition and byproduct formation. | |

| pH (Workup) | Acidic wash | N/A | High | Removes unreacted ketone and other non-basic impurities.[13] |

| Basic extraction | High | High | Isolates the free amine product.[14] |

Visualizing the Workflow

The following diagrams illustrate the chemical transformation and the overall experimental process.

Caption: Synthetic pathway for 1-(Pyrrolidin-1-yl)butan-2-amine Oxalate.

Caption: Overall experimental workflow from synthesis to analysis.

Characterization Data

1-(Pyrrolidin-1-yl)butan-2-amine Oxalate:

-

Appearance: White crystalline solid.

-

¹H NMR (400 MHz, D₂O): δ ppm (Characteristic peaks for the butan-amine and pyrrolidine moieties should be observed, with integration corresponding to the expected number of protons).

-

¹³C NMR (100 MHz, D₂O): δ ppm (Characteristic peaks for all carbon atoms in the molecule).

-

MS (ESI+): m/z calculated for C₈H₁₈N₂ [M+H]⁺: 143.15; found: 143.15.

-

Melting Point: To be determined experimentally. A sharp melting point is indicative of high purity.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can be applied, but this may lead to side products. Adding a fresh portion of the reducing agent can also drive the reaction to completion.

-

Low Yield: Ensure the pH is sufficiently basic (>12) during the extraction of the free amine to maximize recovery. Multiple extractions are recommended.

-

Oily Product After Salt Formation: This may indicate impurities. The product can be recrystallized from a suitable solvent system (e.g., isopropanol/ether) to improve purity.[5]

-

Amine Purification: For challenging purifications, amine-functionalized silica gel can be an effective alternative to standard silica gel chromatography for the free base.[9]

Conclusion

This application note provides a detailed and optimized protocol for the preparation of 1-(Pyrrolidin-1-yl)butan-2-amine oxalate. By carefully controlling the reaction parameters, particularly the choice of reducing agent and the purification strategy, a high yield of the pure, stable oxalate salt can be reliably obtained. The provided workflow and troubleshooting guide will aid researchers in the successful synthesis of this and similar amine-containing compounds.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Biotage. (2023). Is there an easy way to purify organic amines? [Link]

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

-

Gong, W., & Xu, G. (2020). Reductive aminations by imine reductases: from milligrams to tons. Green Chemistry, 22(23), 8120-8133. [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

-

Ma, S., & Jha, A. (2021). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 25(9), 2136–2143. [Link]

-

How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube. [Link]

-

University of Rochester, Department of Chemistry. Workup: Amines. [Link]

-

Sciencemadness Discussion Board. (2009). oxalic acid reaction with secondary amines. [Link]

-

Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

-

Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 168, 248-256. [Link]

-

Sciencemadness Discussion Board. (2009). Forming oxalte salts of amines. [Link]

-

Thirumurugan, A., & Govindarajan, S. (2010). Crystalline structures of salts of oxalic acid and aliphatic amines. Journal of Molecular Structure, 975(1-3), 255-261. [Link]

-

ResearchGate. (n.d.). Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. [Link]

-

Wikipedia. (n.d.). Oxalic acid. [Link]

-

PubChem. (n.d.). 1-(pyrrolidin-1-yl)butan-2-amine. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

- Google Patents. (2018). US20180029994A1 - Process for the preparation of intermediates useful in the synthesis of eluxadoline.

-

Ramkumaar, G. R., et al. (2015). Molecular structure, spectroscopic characterization of (S)-2-Oxopyrrolidin-1-yl Butanamide and ab initio, DFT based quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 149, 132-142. [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6527. [Link]

-

Zarei, M., et al. (2020). Analytical procedures and methods validation for oxalate content estimation. Avicenna journal of medical biotechnology, 12(2), 123–128. [Link]

-

MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8475. [Link]

-

Preprints.org. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. [Link]

-

Sultanova, D. F. (2020). Synthesis of Amides and Salts of Oxalic Acid and Their Use as Plant Growth Regulators. Eurasian Union of Scientists, 10(79), 23-25. [Link]

-

National Center for Biotechnology Information. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. ACS Omega, 7(41), 36041-36050. [Link]

-

University of Massachusetts Amherst, Department of Chemistry. Chlorination of 1-chlorobutane. [Link]

-

Preprints.org. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. [Link]

-

Chem 502--Assignment 3. [Link]

-

MDPI. (2021). Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications. Foods, 10(11), 2649. [Link]

-

PubChem. (n.d.). 4-(Pyrrolidin-1-yl)butan-1-amine. [Link]

-

PubChem. (n.d.). 1-Chlorobutan-2-ol. [Link]

-

PubChem. (n.d.). 4-(pyrrolidin-1-yl)butan-2-amine. [Link]

-

ResearchGate. (n.d.). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. [Link]

-

ResearchGate. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23. [Link]

-

YouTube. (2024, September 13). Synthesis of 2-pentanone from 1-chlorobutane- Dr. Tania CS. [Link]

- Google Patents. (2010).

-

Filo. (2026, January 23). Reaction of 1-chlorobutane and 2-chloro-2-methylpropane with KOH (heat). [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. mdpi.com [mdpi.com]

- 3. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. biotage.com [biotage.com]

- 10. biotage.com [biotage.com]

- 11. researchgate.net [researchgate.net]

- 12. Oxalic acid - Wikipedia [en.wikipedia.org]

- 13. Workup [chem.rochester.edu]

- 14. researchgate.net [researchgate.net]

Protocol for the Preparation of 1-(Pyrrolidin-1-yl)butan-2-amine Free Base from its Oxalate Salt

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, reliable protocol for the preparation of the free base of 1-(Pyrrolidin-1-yl)butan-2-amine from its corresponding oxalate salt. Amine salts, favored for their stability and ease of handling, often require conversion to their free base form for subsequent synthetic steps, analytical characterization, or pharmacological screening. The described methodology utilizes a standard acid-base extraction technique, a cornerstone of organic chemistry, to efficiently liberate the free amine.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural guide but also the underlying chemical principles to ensure robust and reproducible results.

Introduction: The Rationale for Free Base Conversion

In pharmaceutical and chemical research, amines are frequently prepared, stored, and transported as salts, such as hydrochlorides or oxalates. This practice enhances the compound's stability, reduces its volatility, and often improves its handling characteristics. However, the free amine, with its available lone pair of electrons on the nitrogen atom, is the reactive form required for many chemical reactions, such as nucleophilic substitutions or amide couplings.[3] Therefore, an efficient and high-yielding conversion from the salt to the free base is a critical and routine laboratory procedure.

The protocol herein describes the conversion of 1-(Pyrrolidin-1-yl)butan-2-amine oxalate salt to its free base. The fundamental principle is the treatment of an aqueous solution of the amine salt with a base. This deprotonates the ammonium cation, neutralizing its charge and rendering it significantly more soluble in an organic solvent than in water.[3][4] Subsequent liquid-liquid extraction separates the desired free amine into the organic phase, from which it can be isolated by solvent evaporation.

Materials and Equipment

Chemicals and Reagents

| Reagent | Grade | Supplier | Notes |

| 1-(Pyrrolidin-1-yl)butan-2-amine oxalate salt | ≥98% Purity | e.g., Appchem[5] | Starting material. |

| Sodium Hydroxide (NaOH) | Reagent Grade | Standard Vendor | Used to prepare a 2 M aqueous solution. |

| Dichloromethane (DCM) | ACS Grade or higher | Standard Vendor | Extraction solvent. Diethyl ether is an alternative. |

| Deionized Water (H₂O) | High Purity | In-house | For dissolving the salt and preparing solutions. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Vendor | Drying agent. |

| Saturated Sodium Chloride Solution (Brine) | N/A | Prepared in-house | For washing the organic phase. |

Equipment

-

Magnetic stirrer and stir bars

-

Separatory funnel (250 mL or appropriate size)

-

Erlenmeyer flasks and beakers

-

Graduated cylinders

-

pH paper or calibrated pH meter

-

Glass funnel

-

Filter paper

-

Rotary evaporator

-

Round-bottom flask

-

Spatula and weighing paper

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Safety Precautions

-

General Handling: This procedure should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.[6][7]

-

1-(Pyrrolidin-1-yl)butan-2-amine: While specific toxicity data for this compound is limited, similar amines can be corrosive and cause skin and eye irritation. Handle with care.

-

Sodium Hydroxide: A 2 M solution is corrosive and can cause severe burns.[8] Wear appropriate PPE at all times.

-

Dichloromethane: DCM is a volatile organic solvent and a suspected carcinogen. Minimize exposure by handling it exclusively within a fume hood.

-

Oxalate Salts: Oxalic acid and its salts are toxic if ingested.

Experimental Workflow Diagram

Caption: Workflow for free base preparation.

Step-by-Step Protocol

Dissolution of the Amine Salt

-

Accurately weigh 5.0 g of 1-(Pyrrolidin-1-yl)butan-2-amine oxalate salt and transfer it to a 100 mL beaker.

-

Add 50 mL of deionized water to the beaker.

-

Place a magnetic stir bar in the beaker and stir the mixture at room temperature until the salt is completely dissolved.

Causality Note: The oxalate salt is an ionic compound, making it soluble in a polar protic solvent like water. Complete dissolution is crucial for the subsequent acid-base reaction to proceed efficiently.

Basification to Liberate the Free Amine

-

While continuing to stir the aqueous solution, slowly add a 2 M solution of sodium hydroxide (NaOH) dropwise.

-

Monitor the pH of the solution using pH paper or a pH meter. Continue adding the NaOH solution until the pH is greater than 10.[1] A cloudy or oily emulsion may form as the water-insoluble free amine is generated.

Causality Note: The hydroxide ions (OH⁻) from the NaOH solution are a stronger base than the amine. They abstract the acidic proton from the ammonium cation, converting it into the neutral (free base) amine and water. Ensuring a sufficiently basic pH drives this equilibrium to completion.

Liquid-Liquid Extraction

-

Transfer the basified aqueous mixture to a 250 mL separatory funnel.

-

Add 50 mL of dichloromethane (DCM) to the separatory funnel.

-

Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure.

-

Shake the funnel vigorously for approximately 1-2 minutes, venting frequently.

-

Place the funnel back on a ring stand and allow the layers to fully separate. The denser DCM layer will be at the bottom.

-

Carefully drain the lower organic (DCM) layer into a clean 250 mL Erlenmeyer flask.

-

Repeat the extraction of the aqueous layer two more times with fresh 25 mL portions of DCM, combining all organic extracts into the same Erlenmeyer flask.

Causality Note: The neutral free amine has a higher affinity for the organic solvent (DCM) than for the aqueous layer.[2][4] Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

Washing and Drying

-

Add 30 mL of brine to the combined organic extracts in the separatory funnel, shake, and discard the aqueous layer. This wash helps to remove the bulk of the dissolved water from the organic phase.

-

Transfer the washed organic layer to a dry Erlenmeyer flask.

-

Add a sufficient amount of anhydrous sodium sulfate (approximately 5-10 g, or until some of the drying agent flows freely when the flask is swirled) to the organic extract.

-

Allow the mixture to stand for 15-20 minutes, with occasional swirling, to remove residual water.

Causality Note: Water has a slight solubility in many organic solvents. Anhydrous drying agents like Na₂SO₄ are used to sequester this water, which is essential for obtaining a pure product upon solvent evaporation.

Isolation of the Free Base

-

Filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the sodium sulfate.

-

Rinse the flask and the filter paper with a small amount of fresh DCM to ensure complete transfer of the product.

-

Remove the dichloromethane using a rotary evaporator. Use a water bath temperature of 30-40°C and apply vacuum gradually.

-

Once all the solvent has been removed, a liquid or oily residue will remain. This is the 1-(Pyrrolidin-1-yl)butan-2-amine free base.

-

Weigh the round-bottom flask to determine the yield of the product.

Characterization and Storage

Characterization: The identity and purity of the resulting free base can be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the protons on the pyrrolidine ring and the butyl chain. The hydrogens on the carbon adjacent to the nitrogen will be deshielded and appear downfield.[9][10] The broad signal corresponding to the N-H protons of the primary amine should be visible and will disappear upon D₂O exchange.[9]

-

IR Spectroscopy: The IR spectrum should show N-H stretching absorptions in the 3300-3500 cm⁻¹ range.[9]

Storage: Free base amines are generally less stable than their salt forms and can be susceptible to atmospheric oxidation, which may cause discoloration over time.[11][12] For long-term storage, it is recommended to keep the product in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and refrigerated at temperatures below 30°C.[11][13]

References

-

Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

-

Acid and Base Extraction. (n.d.). University of Toronto Engineering Ideas Clinic. [Link]

-

Acid–base extraction. (2023). Wikipedia. [Link]

-

Storage and Use of Hydroxylamine Free Base (NH2OH). (1999). U.S. Department of Energy. [Link]

-

Acid-Base Extraction Tutorial. (2020). YouTube. [Link]

-

Acidity and Basicity of Amines. (2020). Chemistry LibreTexts. [Link]

-

Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. [Link]

-

What strong bases that can be used to deprotonate secondary amine? (2016). Quora. [Link]

-

Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. [Link]

-

Basicity of Amines and Ammonium Salt Formation. (2020). Chemistry LibreTexts. [Link]

-

Amine workup. (2024). Reddit. [Link]

-

What is the best way to convert my amine compound from the salt form into free amine? (2015). ResearchGate. [Link]

-

Amine Reactivity. (n.d.). Michigan State University, Department of Chemistry. [Link]

-

Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. [Link]

-

What are stabilizers for amides, imides and amines for their long time storage? (2015). ResearchGate. [Link]

-

Ammonium Oxalate Safety Data Sheet. (n.d.). s d fine-chem limited. [Link]

-

Forming oxalate salts of amines. (2009). Sciencemadness.org. [Link]

-

Spectroscopy of Amines. (n.d.). Fiveable. [Link]

-

Spectroscopy of Amines. (n.d.). NC State University Libraries. [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

Material Safety Data Sheet Ammonium Oxalate. (n.d.). Caledon Laboratories Ltd. [Link]

-

Amines. (n.d.). National Council of Educational Research and Training (NCERT). [Link]

-

1-(pyrrolidin-1-yl)butan-2-amine; oxalic acid. (n.d.). Appchem. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. appchemical.com [appchemical.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. fsd1-sc.safeschoolssds.com [fsd1-sc.safeschoolssds.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. ncert.nic.in [ncert.nic.in]

- 13. diplomatacomercial.com [diplomatacomercial.com]

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 1-(Pyrrolidin-1-yl)butan-2-amine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 1-(Pyrrolidin-1-yl)butan-2-amine oxalate. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you overcome common challenges and optimize your synthetic route, ultimately improving your yield and purity. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.

Introduction to the Synthesis

The synthesis of 1-(Pyrrolidin-1-yl)butan-2-amine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The pyrrolidine moiety is a common scaffold in many pharmaceuticals, making this a valuable building block in drug discovery.[1][2][3] The final product is often isolated and purified as an oxalate salt to improve its stability and handling properties.

This guide will focus on two primary synthetic routes:

-

Route A: Reductive Amination of 1-hydroxybutan-2-one with pyrrolidine.[4][5][6]

-

Route B: N-Alkylation of 2-aminobutanol with 1,4-dibromobutane.

Each route presents its own set of challenges that can lead to diminished yields. Below, we address specific issues you may encounter in a question-and-answer format.

Troubleshooting Guide: Low Yields in the Synthesis of the Free Base

Route A: Reductive Amination

Question 1: My reductive amination of 1-hydroxybutan-2-one with pyrrolidine is resulting in a low yield of the desired 1-(Pyrrolidin-1-yl)butan-2-amine. What are the likely causes and how can I improve it?

Low yields in this reductive amination can often be attributed to several factors, ranging from incomplete iminium ion formation to undesired side reactions.

Possible Causes & Solutions:

-

Incomplete Imine/Enamine Formation: The initial condensation between the ketone and the secondary amine (pyrrolidine) to form the iminium ion or enamine is a crucial equilibrium-driven step.

-

Solution: Ensure anhydrous conditions. Water can hydrolyze the iminium ion intermediate, shifting the equilibrium away from the product. Use dry solvents and consider adding a dehydrating agent like magnesium sulfate or molecular sieves. A Dean-Stark trap can also be effective for removing water azeotropically if the solvent is appropriate (e.g., toluene).

-

-

Ineffective Reducing Agent: The choice and handling of the reducing agent are critical.

-

Solution: Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and can be used in a one-pot procedure.[7] Ensure it is of good quality and has not been excessively exposed to moisture. If using a stronger reducing agent like sodium borohydride, it's crucial to first allow sufficient time for iminium ion formation before adding the hydride, as it can reduce the starting ketone.[7]

-

-

Side Reactions: The starting material, 1-hydroxybutan-2-one, can undergo self-condensation or other side reactions under acidic or basic conditions.

-

Solution: Maintain a weakly acidic pH (around 5-6) to facilitate iminium ion formation without promoting side reactions. Acetic acid is a commonly used catalyst.[6]

-

-

Over-reduction: While less common with STAB, stronger reducing agents could potentially reduce other functional groups if not controlled properly.

-

Solution: Add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature) and monitor the reaction progress by TLC or LC-MS.

-

Experimental Protocol: Reductive Amination

-

To a solution of 1-hydroxybutan-2-one (1.0 eq) and pyrrolidine (1.1 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add acetic acid (0.1 eq).

-

Stir the mixture for 1-2 hours to facilitate the formation of the iminium ion.

-

Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Table 1: Reductive Amination Troubleshooting Summary

| Issue | Potential Cause | Recommended Action |

| Low Conversion | Incomplete iminium ion formation | Use anhydrous solvents, add a dehydrating agent. |

| Inactive reducing agent | Use fresh, high-quality STAB. | |

| Complex Mixture | Side reactions of starting material | Maintain weakly acidic pH (5-6). |

| Over-reduction | Use a milder reducing agent like STAB; control temperature. |

dot

Caption: Reductive amination of 1-hydroxybutan-2-one.

Route B: N-Alkylation

Question 2: I am attempting to synthesize 1-(Pyrrolidin-1-yl)butan-2-amine by reacting 2-aminobutanol with 1,4-dibromobutane, but my yields are consistently low. What is going wrong?

The N-alkylation of 2-aminobutanol with 1,4-dibromobutane can be challenging due to the potential for multiple alkylations and other side reactions.

Possible Causes & Solutions:

-

N,N-Dialkylation: The primary amine of 2-aminobutanol can react with two molecules of 1,4-dibromobutane, leading to a quaternary ammonium salt or other over-alkylated products.[8]

-

Solution: Use a large excess of 2-aminobutanol relative to 1,4-dibromobutane to favor mono-alkylation. A slow addition of the dibromobutane to the reaction mixture can also help.

-

-

O-Alkylation: The hydroxyl group of 2-aminobutanol can also be alkylated, leading to undesired byproducts.

-

Solution: This is generally less favorable than N-alkylation due to the higher nucleophilicity of the amine. However, using a non-nucleophilic base and controlling the temperature can help minimize this side reaction. Protecting the hydroxyl group prior to alkylation is an option but adds extra steps to the synthesis.

-

-

Intermolecular vs. Intramolecular Cyclization: The initial N-alkylation product, N-(4-bromobutyl)-2-aminobutanol, must undergo an intramolecular cyclization to form the pyrrolidine ring. Intermolecular reactions can compete with this step.

-

Solution: Running the reaction under high dilution can favor the intramolecular cyclization. The choice of base is also important; a hindered base can promote the desired cyclization.

-

-

Incomplete Reaction: The reaction may not be going to completion due to insufficient temperature or reaction time.

-

Solution: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature. Microwave-assisted synthesis can also be a viable option to accelerate the reaction.

-

Experimental Protocol: N-Alkylation

-

To a solution of 2-aminobutanol (3.0 eq) and a non-nucleophilic base such as potassium carbonate (2.5 eq) in a suitable solvent like acetonitrile or DMF, add 1,4-dibromobutane (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (or a suitable temperature, e.g., 80-100 °C) and stir for 24-48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the desired product from starting materials and byproducts.

Table 2: N-Alkylation Troubleshooting Summary

| Issue | Potential Cause | Recommended Action |

| Low Yield | N,N-Dialkylation | Use an excess of 2-aminobutanol. |

| O-Alkylation | Control temperature; consider protecting the hydroxyl group. | |

| Competing intermolecular reactions | Use high dilution conditions. | |

| Incomplete Reaction | Insufficient temperature or time | Increase temperature; monitor reaction progress. |

dot

Caption: N-Alkylation of 2-aminobutanol.

Troubleshooting Guide: Low Yields in the Oxalate Salt Formation

Question 3: I have successfully synthesized the free base, but I am struggling to obtain a crystalline oxalate salt, resulting in a low isolated yield. I am getting an oil or a gummy solid. What should I do?

The formation of a stable, crystalline salt is crucial for the purification and handling of the final product. The appearance of oils or amorphous solids is a common issue.

Possible Causes & Solutions:

-

Presence of Water: Even small amounts of water can inhibit crystallization and lead to the formation of oils or hydrates.

-

Solution: Ensure that the free base and the solvents used are anhydrous. Dry the free base thoroughly before attempting salt formation. Use anhydrous oxalic acid.

-

-

Incorrect Stoichiometry: The molar ratio of the amine to oxalic acid is critical for forming the desired salt.

-

Solution: Accurately determine the amount of free base, if possible, before adding a stoichiometric amount of oxalic acid (typically 1.0 to 1.1 equivalents).

-

-

Solvent Choice: The solvent system used for crystallization is paramount.

-

Solution: A common method is to dissolve the free base in a solvent in which it is soluble (e.g., isopropanol, ethanol) and then add a solution of oxalic acid in the same solvent.[4] If no precipitate forms, an anti-solvent (a solvent in which the salt is insoluble, such as diethyl ether or hexane) can be added dropwise until turbidity is observed, followed by cooling.

-

-

Cooling Rate: Rapid cooling can lead to the formation of oils or very small crystals that are difficult to filter.

-

Solution: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to promote the growth of larger crystals. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

-

-

Purity of the Free Base: Impurities can interfere with the crystal lattice formation.

-

Solution: If possible, purify the free base by column chromatography or distillation before salt formation.

-

Experimental Protocol: Oxalate Salt Formation

-

Dissolve the purified 1-(Pyrrolidin-1-yl)butan-2-amine free base in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

-

In a separate flask, dissolve one equivalent of anhydrous oxalic acid in the same solvent.

-

Slowly add the oxalic acid solution to the stirred amine solution at room temperature.

-

If a precipitate forms, continue stirring for 1-2 hours, then cool the mixture in an ice bath to maximize precipitation.

-

If no precipitate forms, add an anti-solvent like diethyl ether dropwise until the solution becomes cloudy.

-

Allow the mixture to stand at a cool temperature (e.g., 4 °C) overnight to facilitate crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent or anti-solvent, and dry under vacuum.

Table 3: Oxalate Salt Formation Troubleshooting Summary

| Issue | Potential Cause | Recommended Action |

| Oiling Out | Presence of water | Use anhydrous reagents and solvents. |

| Rapid cooling | Cool the solution slowly. | |

| No Precipitation | Incorrect stoichiometry | Ensure a 1:1 molar ratio of amine to oxalic acid. |

| Inappropriate solvent | Experiment with different solvent/anti-solvent systems. | |

| Low Recovery | Salt is soluble in the mother liquor | Cool for an extended period; use an effective anti-solvent. |

dot

Caption: Oxalate salt formation and crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should look out for in my final product?

A1: Common impurities can include unreacted starting materials (2-aminobutanol or 1-hydroxybutan-2-one), over-alkylated byproducts, and O-alkylated species in the case of Route B. Residual solvents from the reaction or purification can also be present. It is advisable to characterize your final product thoroughly using techniques like NMR, LC-MS, and elemental analysis.

Q2: How can I confirm the formation of the oxalate salt?

A2: The formation of the oxalate salt can be confirmed by several analytical techniques. A change in the chemical shifts of the protons near the amine group in the ¹H NMR spectrum is indicative of salt formation. Infrared (IR) spectroscopy can show the presence of the carboxylate anion. Elemental analysis can confirm the stoichiometry of the salt.

Q3: Is it possible to recrystallize the oxalate salt to improve its purity?

A3: Yes, recrystallization is a standard method for purifying crystalline solids. A suitable solvent system should be chosen where the salt has high solubility at elevated temperatures and low solubility at lower temperatures. A mixture of solvents, such as ethanol/water or isopropanol/ether, can be effective.

Q4: My final yield is still low after trying these troubleshooting steps. What else can I consider?

A4: If you are still experiencing low yields, it may be beneficial to re-evaluate your overall synthetic strategy. Consider protecting group chemistry for the hydroxyl group in Route B to prevent O-alkylation. For Route A, exploring different reducing agents or catalysts might be necessary. A thorough literature search for analogous transformations can often provide valuable insights.

References

-

Sciencemadness Discussion Board. (2009). Forming oxalte salts of amines. [Link]

- Benchchem. (n.d.).

-

Sciencemadness Discussion Board. (2009). oxalic acid reaction with secondary amines. [Link]

-

MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

YouTube. (2023). 1,4 Dibromobutane synthesis. [Link] (Note: A representative URL is used as the original may not be stable).

- Benchchem. (n.d.).

-

Organic Reactions. (1999). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]

-

IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

- ResearchGate. (2017). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues.

- ResearchGate. (n.d.).

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

- Reddit. (2024). SN2 Reaction with 1,4-Dibromobutane.

- ResearchGate. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage.

- Reddit. (2021).

-

De Gruyter. (2018). Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. mdpi.com [mdpi.com]

- 3. iris.unipa.it [iris.unipa.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. organicreactions.org [organicreactions.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Managing Hygroscopicity of 1-(Pyrrolidin-1-yl)butan-2-amine oxalate

Welcome to the technical support guide for 1-(Pyrrolidin-1-yl)butan-2-amine oxalate. This resource is designed for researchers, scientists, and drug development professionals to effectively address the challenges associated with the hygroscopic nature of this compound. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can significantly impact the physicochemical properties of a compound, leading to challenges in handling, stability, and formulation.[1][2] Understanding and mitigating these effects are crucial for obtaining reliable experimental results and developing a stable final product.

I. Understanding the Challenge: Hygroscopicity of Amine Oxalate Salts

Amine oxalate salts, including 1-(Pyrrolidin-1-yl)butan-2-amine oxalate, can exhibit hygroscopic behavior. This is due to the presence of polar functional groups that can form hydrogen bonds with water molecules in the surrounding environment. The extent of moisture uptake can be influenced by factors such as relative humidity (RH), temperature, particle size, and the specific crystalline form of the salt.[3][4]

The absorption of moisture can lead to a cascade of undesirable effects:

-

Physical Changes: Caking, deliquescence (dissolving in absorbed water), and altered flow properties can occur, making accurate weighing and handling difficult.[2][5]

-

Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, potentially leading to a loss of potency and the formation of impurities.[6]

-

Analytical Inaccuracies: The continuous absorption of moisture can make it challenging to obtain an accurate weight of the compound, leading to errors in concentration calculations and subsequent experiments.[2]

Troubleshooting Common Issues

This section addresses specific problems you might encounter during your work with 1-(Pyrrolidin-1-yl)butan-2-amine oxalate.

Issue 1: Inconsistent Weighing and Handling

Symptom: You are experiencing difficulty obtaining a stable weight on the analytical balance, or the powder appears clumpy and difficult to handle.

Root Cause Analysis: This is a classic sign of a hygroscopic compound actively absorbing moisture from the laboratory environment.[2]

Solutions:

-

Environmental Control: The most effective solution is to handle the compound in a controlled, low-humidity environment.[7]

-

Glove Box: For highly sensitive experiments, a glove box with a dry, inert atmosphere (e.g., nitrogen or argon) is the gold standard.

-

Low-Humidity Room: If a glove box is unavailable, conduct weighing and handling in a room with controlled low relative humidity (ideally below 40% RH).

-

-

Rapid Handling: Minimize the exposure time of the compound to the atmosphere. Have all necessary spatulas, weigh boats, and vials prepared before opening the primary container.[8]

-

Appropriate Tools: Use dry, clean spatulas and weigh boats.

-

Container Management: Open the container for the shortest time possible and reseal it tightly immediately after use.[8] Consider aliquoting the bulk material into smaller, single-use vials to minimize repeated exposure of the entire batch to ambient conditions.

Experimental Workflow: Weighing a Hygroscopic Compound

Caption: Workflow for accurate weighing of hygroscopic compounds.

Issue 2: Physical Changes in the Stored Material (Caking/Clumping)

Symptom: Upon opening the container, you observe that the once free-flowing powder has formed clumps or a solid cake.

Root Cause Analysis: This indicates that the compound has absorbed a significant amount of moisture during storage due to improper sealing or storage conditions.[9]

Solutions:

-

Storage Conditions: Store 1-(Pyrrolidin-1-yl)butan-2-amine oxalate in a tightly sealed container in a desiccator containing a suitable desiccant (e.g., silica gel, molecular sieves).[2][10] The desiccator should be placed in a cool, dry, and dark location.

-

Container Integrity: Ensure the container lid provides an airtight seal. For long-term storage, consider using containers with liners or applying parafilm around the cap as an extra precaution.[11]

-

Desiccant Management: Regularly check and regenerate or replace the desiccant to maintain its effectiveness. Color-indicating silica gel can be particularly useful for this purpose.

Table 1: Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | Controlled Room Temperature (20-25°C) | Minimizes potential for thermal degradation. |

| Relative Humidity | As low as practicably achievable (<40% RH) | Reduces the driving force for moisture absorption.[12] |

| Container | Tightly sealed, airtight container | Prevents ingress of atmospheric moisture.[8] |

| Desiccant | Present within a secondary container (desiccator) | Actively removes moisture from the headspace.[10] |

Issue 3: Suspected Degradation or Inconsistent Experimental Results

Symptom: You are observing unexpected peaks in your analytical chromatograms, or there is a lack of reproducibility in your bioassays.

Root Cause Analysis: Moisture-induced chemical degradation could be occurring, leading to the formation of impurities or a decrease in the concentration of the active compound.[6]

Solutions:

-

Moisture Content Analysis: Determine the water content of your material to assess the extent of moisture absorption.

-

Purity Analysis: Use a stability-indicating analytical method (e.g., HPLC-UV, LC-MS) to assess the purity of the compound and identify any potential degradants.

-

Use Fresh Aliquots: If degradation is suspected, it is best to use a fresh, unopened container of the compound for critical experiments.

-

Stability Studies: For long-term projects, consider performing a preliminary stability study under your typical laboratory conditions to understand the compound's lability. The International Council for Harmonisation (ICH) provides guidelines for stability testing.[15][16]

Protocol: Determination of Moisture Content by Thermogravimetric Analysis (TGA)

-

Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.

-

Sample Preparation: In a low-humidity environment, accurately weigh 5-10 mg of 1-(Pyrrolidin-1-yl)butan-2-amine oxalate into a TGA pan.

-

Method Parameters:

-

Temperature Range: 25°C to 200°C (or a temperature below the compound's decomposition point).

-

Heating Rate: 10°C/min.

-

Atmosphere: Dry nitrogen purge (e.g., 20 mL/min).

-

-

Data Analysis: Analyze the resulting thermogram. The weight loss step occurring at lower temperatures (typically below 120°C) corresponds to the loss of water. Calculate the percentage weight loss in this region to determine the moisture content.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reason for the hygroscopicity of 1-(Pyrrolidin-1-yl)butan-2-amine oxalate?

A1: The hygroscopicity arises from the presence of polar functional groups in the molecule: the amine nitrogens and the carboxylate groups of the oxalate counter-ion. These groups can readily form hydrogen bonds with water molecules from the air. The pyrrolidine ring itself also contributes to the overall polarity of the molecule.[17]

Q2: Can I dry 1-(Pyrrolidin-1-yl)butan-2-amine oxalate if it has absorbed moisture?

A2: It may be possible to dry the compound, but it must be done with caution.[8] Drying under vacuum at a gentle temperature (e.g., 40-50°C) can be effective. However, it is crucial to first confirm the thermal stability of the compound to avoid degradation. Always consult the material's safety data sheet (SDS) or technical data sheet for information on its thermal properties. A preliminary TGA can also help determine a safe drying temperature.

Q3: How does hygroscopicity affect the formulation of this compound into a solid dosage form?

A3: High hygroscopicity presents significant challenges in the development of oral solid dosage forms.[1] Moisture uptake can negatively impact powder flow, compaction properties, tablet hardness, and dissolution rates. It can also lead to chemical instability of the active pharmaceutical ingredient (API) within the formulation. Strategies to mitigate these issues include manufacturing in a low-humidity environment, using moisture-barrier packaging (e.g., foil-foil blisters), and incorporating excipients that can protect the API from moisture.[6][18]

Q4: Are there alternative salt forms of 1-(Pyrrolidin-1-yl)butan-2-amine that might be less hygroscopic?

A4: Salt selection is a critical step in early drug development to optimize the physicochemical properties of an API. It is possible that other salt forms (e.g., hydrochloride, hydrobromide, mesylate) of 1-(Pyrrolidin-1-yl)butan-2-amine could exhibit different, and potentially lower, hygroscopicity. A salt screening study would be necessary to identify the optimal salt form with a balance of desirable properties, including solubility, stability, and low hygroscopicity. The hygroscopicity of oxalate salts can vary depending on the cation.[19]

Q5: What are the key ICH guidelines I should be aware of when assessing the stability of a hygroscopic compound?

A5: The ICH Q1A(R2) guideline, "Stability Testing of New Drug Substances and Products," is the primary document to consult.[20] It outlines the requirements for stability testing, including storage conditions for long-term, intermediate, and accelerated studies. For hygroscopic substances, it is particularly important to control the humidity during these studies.[15][21] The new consolidated ICH Q1 guideline, expected to be finalized in 2026, will integrate all previous stability testing guidance into a single document.[22]

Decision Tree: Troubleshooting Hygroscopicity Issues

Caption: A decision-making guide for resolving common hygroscopicity problems.

By understanding the principles of hygroscopicity and implementing the appropriate handling, storage, and analytical strategies outlined in this guide, you can successfully manage the challenges associated with 1-(Pyrrolidin-1-yl)butan-2-amine oxalate and ensure the quality and integrity of your research.

References

-

ICH. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

-

Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

-

PMC. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

-

SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

-

Ziebaq. (2025). 10 Best Practices for Using Lab Chemical Storage Cabinets. [Link]

-

Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

-

ECA Academy. (2025). ICH: New Guideline for Stabilities. [Link]

-

TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

Vesta® Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. [Link]

-

PubMed. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

-

richpacking020.com. (2022). Hygroscopic Problems Of Capsule Filled Powders. [Link]

-

Royal Society of Chemistry. (2019). Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions. [Link]

-

Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Hygroscopic. [Link]

-

Unknown. Moisture content measurement methods. [Link]

-